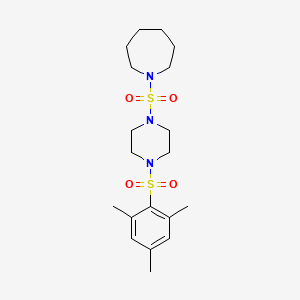

![molecular formula C15H15N3 B2769409 [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 866043-02-9](/img/structure/B2769409.png)

[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” is not specified in the sources retrieved, it’s worth noting that dipyrromethanes, which are similar compounds, are useful intermediates in the synthesis of porphyrins and their analogs . This suggests that “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” could potentially be synthesized through similar methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” are not explicitly provided in the sources retrieved .Aplicaciones Científicas De Investigación

- Supramolecular iron(II) complexes containing [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine ligands have been studied for spin-state switching at the single-molecule level. These complexes can be used in spintronics and memory devices .

- Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene, a derivative of our compound, is suitable for curing photosensitive resins used in high-tech applications like holography, laser direct imaging, and stereolithography .

- The compound has potential in synthesizing new bis(porphyrins) or related compounds. Porphyrins play essential roles in various biological processes and materials science .

- Researchers have discovered a series of new 4,6-diphenyl-2-(1H-pyrrol-1-yl)pyridine analogs. These compounds exhibit anticancer activity against various human cancer cell lines .

- Density functional theory (DFT) studies have explored stretching-induced spin-state switching in molecular junctions composed of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine complexes and gold electrodes. Understanding their conductance behavior is crucial for molecular electronics .

- Complex salts containing [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine ligands have been characterized crystallographically. For example, [FeL2]X2 (X = BF4, ClO4, PF6) have been prepared and studied .

Spin-Crossover Materials

Photosensitive Resins and Imaging

Porphyrin Synthesis

Anticancer Agents

Single-Molecule Conductance Studies

Crystallography and Complex Salts

Propiedades

IUPAC Name |

[2,6-di(pyrrol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHJCARYXFHSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)